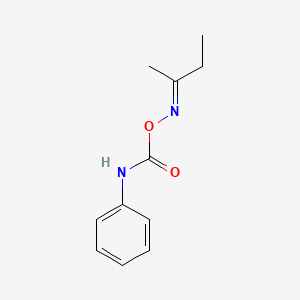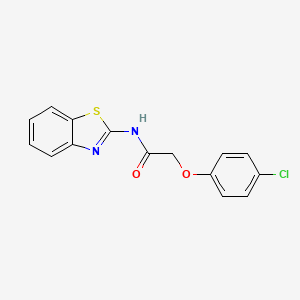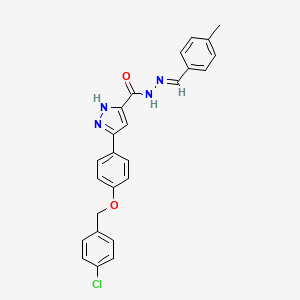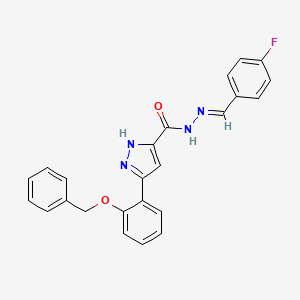
2-Butanone, O-(phenylcarbamoyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “{[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}benzene” is an organic molecule characterized by the presence of an aromatic benzene ring substituted with a complex functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “{[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}benzene” typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the formation of the oxime derivative through the reaction of an aldehyde or ketone with hydroxylamine. This is followed by the introduction of the carbamate group through a reaction with an isocyanate. The final step involves the coupling of the intermediate with an aromatic amine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxime and carbamate functional groups. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the oxime group, converting it to an amine. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization. Halogenation and nitration are common examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), controlled temperature.
Major Products Formed
Oxidation: Formation of N-oxides or nitroso derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
In synthetic chemistry, “{[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}benzene” serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure may interact with biological targets, leading to the development of new therapeutic agents. Research has shown its potential in the modulation of enzyme activity and receptor binding.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer synthesis.
作用机制
The mechanism of action of “{[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}benzene” involves its interaction with specific molecular targets. The oxime and carbamate groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The aromatic ring provides a hydrophobic interaction surface, enhancing its binding affinity to biological targets.
相似化合物的比较
Similar Compounds
- {[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}toluene
- {[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}phenol
- {[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}aniline
Uniqueness
Compared to similar compounds, “{[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}benzene” exhibits unique reactivity due to the presence of both oxime and carbamate functional groups. This dual functionality allows for a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
2911-46-8 |
|---|---|
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC 名称 |
[(E)-butan-2-ylideneamino] N-phenylcarbamate |
InChI |
InChI=1S/C11H14N2O2/c1-3-9(2)13-15-11(14)12-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,12,14)/b13-9+ |
InChI 键 |
VHHGDSIALNQNQD-UKTHLTGXSA-N |
手性 SMILES |
CC/C(=N/OC(=O)NC1=CC=CC=C1)/C |
规范 SMILES |
CCC(=NOC(=O)NC1=CC=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12016498.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12016502.png)
![[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016509.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016547.png)



![(5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016564.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016570.png)

![2-Methoxyethyl 7-methyl-3-oxo-2-(4-(pentyloxy)benzylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016580.png)
![methyl 4-{1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12016584.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016590.png)
